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Compound of Interest

Compound Name:
6,8-Dibromo-[1,2,4]triazolo[1,5-

a]pyrazine

Cat. No.: B1387870 Get Quote

The[1][2][3]triazolo[1,5-a]pyrazine ring system is a notable "privileged scaffold" in medicinal

chemistry. Structurally, it acts as a bioisostere of purine, allowing it to interact with biological

targets that recognize adenine or guanine moieties, such as kinases and polymerases.[4] The

fusion of the electron-rich triazole ring with the electron-deficient pyrazine ring creates a unique

electronic landscape that can be finely tuned through substitution. The introduction of bromine

atoms at the 6- and 8-positions provides robust and orthogonal chemical handles for

diversification, primarily through transition metal-catalyzed cross-coupling reactions. This dual-

functionality is critical for structure-activity relationship (SAR) studies, enabling chemists to

rapidly generate analogs with modified properties to enhance potency, selectivity, and

pharmacokinetic profiles.

Compound Identification and Physicochemical
Properties
Accurate identification is the cornerstone of reproducible science. The canonical identifiers and

computed physicochemical properties for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine are

summarized below, providing a foundational dataset for experimental design and computational

modeling.

Chemical Identifiers
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The definitive structural representations for this compound are its SMILES and InChIKey

strings, which encode its topology and are recognized by chemical databases and software

worldwide.

SMILES:C1=C(N=C(C2=NC=NN21)Br)Br[2]

InChIKey:KUILFTQAMHFSPW-UHFFFAOYSA-N[1][2]

Physicochemical Data
The following table summarizes key properties, which are crucial for predicting solubility,

permeability, and potential for further chemical modification.

Property Value Source

IUPAC Name
6,8-dibromo-[1][2]

[3]triazolo[1,5-a]pyrazine
[2]

CAS Number 944709-42-6 [2][5]

Molecular Formula C₅H₂Br₂N₄ [1][2]

Molecular Weight 277.90 g/mol [2]

Monoisotopic Mass 275.86462 Da [2]

XLogP3 1.7 [2]

Appearance Off-white to yellow solid [1]

Storage
2-8°C under inert gas

(Nitrogen or Argon)
[1]

Synthesis and Mechanistic Considerations
While specific literature detailing the exact synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-

a]pyrazine is sparse, a logical and robust synthetic route can be postulated based on

established methodologies for related heterocyclic systems. The proposed pathway involves

the construction of the fused ring system followed by a directed bromination.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/44630666
https://m.chemicalbook.com/ProductChemicalPropertiesCB21483444_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/44630666
https://m.chemicalbook.com/ProductChemicalPropertiesCB21483444_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/44630666
https://www.myskinrecipes.com/shop/en/heterocyclic-building-blocks/152852-6-bromo-8-chloro-3-methyl-124-triazolo-43-a-pyrazine.html
https://pubchem.ncbi.nlm.nih.gov/compound/44630666
https://pubchem.ncbi.nlm.nih.gov/compound/44630666
https://www.bldpharm.com/products/944709-42-6.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB21483444_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/44630666
https://pubchem.ncbi.nlm.nih.gov/compound/44630666
https://pubchem.ncbi.nlm.nih.gov/compound/44630666
https://pubchem.ncbi.nlm.nih.gov/compound/44630666
https://m.chemicalbook.com/ProductChemicalPropertiesCB21483444_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB21483444_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB21483444_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/44630666
https://www.myskinrecipes.com/shop/en/heterocyclic-building-blocks/152852-6-bromo-8-chloro-3-methyl-124-triazolo-43-a-pyrazine.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Synthetic Workflow
The synthesis begins with the commercially available parent heterocycle,[1][2][3]triazolo[1,5-

a]pyrazine, and proceeds via a direct electrophilic bromination.

Step 1: Electrophilic Bromination

Post-Synthesis

[1,2,4]Triazolo[1,5-a]pyrazine
(Starting Material)

6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
(Final Product)

  N-Bromosuccinimide (NBS, 2.2 eq.)
  Solvent: Acetonitrile or DMF

  Heat (e.g., 80°C)

Crude Product Mixture

Reaction Work-up
(Quenching, Extraction)

Purified Product

Purification
(Column Chromatography or Recrystallization)
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Caption: Proposed workflow for the synthesis and purification of the target compound.

Mechanistic Rationale
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating

agent. It is a solid, making it easier to handle than liquid bromine, and it provides a source of

electrophilic bromine (Br+) under neutral or slightly acidic conditions. The reaction proceeds

via an electrophilic aromatic substitution mechanism.

Reaction Conditions: The pyrazine ring is electron-deficient, making it less reactive towards

electrophilic substitution than benzene. Therefore, heating is required to drive the reaction to

completion. Using a slight excess of NBS (2.2 equivalents) ensures di-substitution occurs.

Regioselectivity: The positions ortho and para to the bridgehead nitrogen (N5) are activated

towards electrophilic attack. However, the C6 and C8 positions are electronically analogous

to the alpha positions of pyridine, which are known to be susceptible to halogenation under

these conditions. The directing effect of the fused triazole ring further favors substitution at

these positions.

Work-up and Purification: The reaction is typically quenched with an aqueous solution of a

reducing agent like sodium thiosulfate to destroy any unreacted NBS. The crude product is

then extracted into an organic solvent. Purification is critical and is best achieved by silica gel

column chromatography, eluting with a gradient of ethyl acetate in hexanes, or by

recrystallization from a suitable solvent system like ethanol/water.

Protocol for Spectroscopic Validation
To ensure the identity and purity of the synthesized 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine,

a multi-pronged analytical approach is mandatory. This self-validating system ensures that the

material proceeding to subsequent steps is unequivocally the correct compound.

High-Resolution Mass Spectrometry (HRMS)
Methodology: Electrospray ionization (ESI) in positive mode is typically used.

Expected Result: The mass spectrum should show a characteristic isotopic pattern for a

molecule containing two bromine atoms. The [M+H]⁺ ion cluster will have three major peaks
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at approximately m/z 276.87, 278.87, and 280.87 in a ~1:2:1 ratio, corresponding to the

presence of the ⁷⁹Br₂ , ⁷⁹Br⁸¹Br, and ⁸¹Br₂ isotopes, respectively. The exact mass of the

monoisotopic peak ([C₅H₃⁷⁹Br₂N₄]⁺) should be within 5 ppm of the calculated value.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃ or DMSO-d₆): The molecule has two protons. Due to the symmetry, they

are expected to appear as two distinct singlets in the aromatic region (typically δ 8.0-9.5

ppm). The lack of coupling confirms their isolated positions on the pyrazine ring.

¹³C NMR: The spectrum will show five distinct carbon signals. Two signals will be significantly

downfield, corresponding to the carbons bearing the bromine atoms (C-Br, typically δ 120-

140 ppm). The remaining three carbons of the heterocyclic core will also be observable.

Application as a Core Scaffold in Drug Discovery
The true value of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine lies in its role as a versatile

intermediate. The two bromine atoms serve as orthogonal synthetic handles for introducing

molecular complexity and diversity through cross-coupling chemistry.

This scaffold is particularly relevant for the development of kinase inhibitors.[3] Many kinase

inhibitors bind to the ATP pocket, and the triazolo[1,5-a]pyrazine core can mimic the hinge-

binding interactions of the adenine portion of ATP. The substituents installed at the C6 and C8

positions can then be used to target other regions of the active site to achieve potency and

selectivity.

Library Synthesis Workflow
The differential reactivity of the C6 and C8 positions can be exploited for sequential, site-

selective functionalization, enabling the rapid generation of a diverse chemical library from a

single core.
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Position 8 Functionalization

Position 6 Functionalization
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(Ar¹B(OH)₂)

Pd Catalyst, Base

Di-substituted Final Product

Buchwald-Hartwig Amination
(R²-NH₂)

Pd Catalyst, Base

Diverse Compound Library

Iterate with different
Ar¹ and R² groups

Click to download full resolution via product page

Caption: Use of the dibromo-scaffold for combinatorial library synthesis.

Exemplary Experimental Protocol: Suzuki-Miyaura
Cross-Coupling
This protocol describes a representative Suzuki coupling at one of the bromine positions.

Objective: To synthesize 6-Bromo-8-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrazine.
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Materials:

6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq)

4-Methoxyphenylboronic acid (1.1 eq)

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

SPhos (0.10 eq)

Potassium phosphate (K₃PO₄, 3.0 eq)

1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

Inert Atmosphere: To a flame-dried round-bottom flask, add 6,8-Dibromo-[1][2][3]triazolo[1,5-

a]pyrazine, 4-methoxyphenylboronic acid, and potassium phosphate.

Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand. Add this

catalyst/ligand mixture to the reaction flask.

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add the

degassed dioxane/water solvent mixture via syringe.

Reaction: Stir the mixture vigorously and heat to 90-100°C. Monitor the reaction progress by

TLC or LC-MS. The reaction is typically complete within 4-12 hours.

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel to yield

the desired mono-coupled product.

Causality:
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Inert Atmosphere: This is critical to prevent the oxidation and deactivation of the palladium(0)

active catalyst.

Ligand Choice: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative

addition of the aryl bromide to the palladium center, a key step in the catalytic cycle.

Base and Solvent: The aqueous base (K₃PO₄) is essential for the transmetalation step,

where the organic group is transferred from boron to palladium. The dioxane/water system is

effective at dissolving both the organic and inorganic reagents.

Conclusion
6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is more than just a chemical compound; it is an

enabling tool for innovation in drug discovery. Its well-defined structure, characterized by the

SMILES string C1=C(N=C(C2=NC=NN21)Br)Br and InChIKey KUILFTQAMHFSPW-

UHFFFAOYSA-N, provides a foundation for its use. The presence of two addressable bromine

atoms on a privileged heterocyclic core allows for the systematic and efficient exploration of

chemical space. By understanding its synthesis, properties, and the rationale behind its

application in cross-coupling reactions, researchers can effectively utilize this scaffold to build

libraries of novel molecules with the potential to become next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Triazolo[1,5-a]pyrazine Scaffold: A Privileged
Structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1387870#6-8-dibromo-triazolo-1-5-a-pyrazine-
smiles-and-inchikey]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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